2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine
Description
2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine is a fluorinated pyridine derivative characterized by a trifluoroethoxy group at the 4-position and a fluorine atom at the 2-position of the pyridine ring. The trifluoroethoxy group is a strong electron-withdrawing moiety, influencing the compound’s electronic properties and reactivity, which is critical in medicinal chemistry for modulating drug-target interactions .
Structure
3D Structure
Properties
Molecular Formula |
C7H5F4NO |
|---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
2-fluoro-4-(2,2,2-trifluoroethoxy)pyridine |
InChI |
InChI=1S/C7H5F4NO/c8-6-3-5(1-2-12-6)13-4-7(9,10)11/h1-3H,4H2 |
InChI Key |
JKNIRLZRKUEGOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1OCC(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 2-fluoropyridine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-Fluoropyridine+2,2,2-TrifluoroethanolBasethis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research has indicated that compounds with similar structural motifs to 2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine exhibit notable antimicrobial properties. The presence of halogens enhances interactions with microbial cell membranes, leading to increased efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential : Fluorinated compounds have been shown to inhibit cancer cell proliferation effectively. In studies involving various cancer cell lines, this compound demonstrated promising results in inhibiting growth in breast and colon cancer models. The trifluoromethyl group is associated with improved potency in anticancer agents due to enhanced lipophilicity and metabolic stability .
Enzyme Inhibition : This compound may serve as a lead for developing inhibitors targeting specific enzymes involved in disease pathways. Its structure suggests potential binding affinity enhancements to target enzymes, which could lead to effective inhibition .
Agrochemicals
The compound is being explored for its potential as an agrochemical agent. Its fluorinated structure can enhance the stability and efficacy of pesticides and herbicides. The trifluoroethoxy group can improve the lipophilicity of the active ingredients, facilitating better absorption in plant tissues .
Materials Science
Synthesis of Specialty Chemicals : this compound serves as an intermediate in synthesizing more complex organic molecules used in various applications ranging from pharmaceuticals to advanced materials .
Fluorine Chemistry : The compound's unique properties make it valuable for research in fluorine chemistry. It can be utilized in the development of new fluorinated compounds that may have applications in imaging technologies and therapeutic agents .
Antimicrobial Study
A study on halogenated compounds demonstrated that derivatives like this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membrane integrity .
Anticancer Research
In a screening of fluorinated compounds against various cancer cell lines, this compound showed promising results in inhibiting growth in breast and colon cancer models. Its structure allows for effective interaction with cellular targets involved in proliferation pathways .
Enzymatic Activity
A comparative analysis revealed that fluorinated compounds significantly inhibited the activity of certain kinases involved in cancer signaling pathways. This suggests that this compound may also be a candidate for further development in targeted therapies .
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound’s ability to undergo nucleophilic substitution allows it to form covalent bonds with biological macromolecules, leading to its bioactivity.
Comparison with Similar Compounds
Key Compounds :
2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine (CAS 885277-01-0) Structure: Chlorine at 2-position, trifluoroethoxy at 4-position. Molecular Formula: C₇H₅ClF₃NO. Properties: Higher molecular weight (211.57 g/mol) compared to the fluoro analog. Chlorine’s larger atomic radius and polarizability may enhance halogen bonding but reduce metabolic stability compared to fluorine .
4-Ethoxy-2-Fluoropyridine
- Structure : Ethoxy at 4-position, fluorine at 2-position.
- Properties : The ethoxy group is less electron-withdrawing than trifluoroethoxy, leading to reduced electrophilicity at the pyridine ring. This impacts reactivity in nucleophilic substitution reactions .
2-Chloro-4-(trifluoromethoxy)pyridine (CAS 1206975-33-8) Structure: Trifluoromethoxy at 4-position, chlorine at 2-position. Molecular Formula: C₆H₃ClF₃NO. Properties: The trifluoromethoxy group has similar electron-withdrawing effects to trifluoroethoxy but differs in steric bulk and lipophilicity .
5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine (CAS 1706447-76-8) Structure: Difluoroethoxy at 4-position, chlorine at 5-position, amine at 3-position. Molecular Formula: C₇H₇ClF₂N₂O.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituents (Position) | LogP (Predicted) | Key Features |
|---|---|---|---|---|
| 2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine | 195.11* | F (2), OCH₂CF₃ (4) | ~1.8 | High electrophilicity, metabolic stability |
| 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine | 211.57 | Cl (2), OCH₂CF₃ (4) | ~2.3 | Enhanced halogen bonding, lower stability |
| 4-Ethoxy-2-Fluoropyridine | 155.15 | F (2), OCH₂CH₃ (4) | ~1.2 | Reduced electron withdrawal |
| 2-Chloro-4-(trifluoromethoxy)pyridine | 197.54 | Cl (2), OCF₃ (4) | ~2.5 | Increased lipophilicity |
*Calculated based on similar analogs.
Biological Activity
2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine is a fluorinated pyridine derivative notable for its unique structural features, including a fluoro group at the 2-position and a trifluoroethoxy substituent at the 4-position. This compound has emerged as a subject of interest in medicinal chemistry due to its potential biological activities and applications.
- Molecular Formula : C₈H₈F₄N O
- Structural Characteristics : The combination of aromatic and aliphatic characteristics due to the pyridine ring and trifluoroethoxy side chain enhances its chemical stability and biological activity.
Binding Affinities and Interaction Studies
Preliminary studies have indicated that this compound exhibits favorable interactions with various biological targets. These interactions are largely attributed to the electronic properties imparted by the fluorinated groups. The compound's ability to bind effectively to enzymes and receptors is crucial for its potential as a drug candidate or biochemical probe .
Case Studies and Research Findings
- Anticancer Activity : Research has shown that fluorinated pyridines can inhibit key signaling pathways involved in cancer proliferation. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of receptor tyrosine kinases such as c-Met and VEGFR-2, which are critical in tumor growth and metastasis .
- Inhibition Potency : In vitro assays have revealed that derivatives of pyridine with trifluoromethyl groups tend to exhibit increased potency compared to their non-fluorinated counterparts. For example, the inclusion of a trifluoromethyl group in certain positions has been linked to enhanced inhibition of serotonin uptake by up to six-fold .
- Metabolic Stability : The 2,2,2-trifluoroethoxy group contributes to the metabolic stability of compounds in biological systems. This stability is advantageous for developing drugs that require prolonged action or reduced frequency of dosing .
Comparative Analysis
The following table summarizes the similarities between this compound and other related compounds:
| Compound Name | Structure | Similarity Index |
|---|---|---|
| 2-Chloro-4-(trifluoromethoxy)pyridine | Structure | 0.78 |
| 3-Methyl-4-(trifluoroethoxy)pyridine | Structure | 0.64 |
| 5-Chloro-3-(trifluoromethoxy)pyridine | Structure | 0.67 |
| 6-Chloro-5-(trifluoromethyl)pyridin-3-ol | Structure | 0.61 |
This table illustrates that while there are other compounds with similar structures, the specific combination of functional groups in this compound may enhance its biological activity.
Q & A
Basic: What are the optimal synthetic routes for 2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine?
Answer:
The compound can be synthesized through a two-step process:
Nucleophilic substitution : React 2-fluoro-4-nitropyridine with 2,2,2-trifluoroethanol under basic conditions (e.g., K₂CO₃/KOH in hexamethylphosphoramide (HMPT)) to introduce the trifluoroethoxy group .
Isomerization : Treat the intermediate with acetic anhydride at 100°C to rearrange the structure, yielding the final product. This method achieves ~71% overall yield and is scalable for industrial research .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Answer:
- ¹H/¹³C/¹⁹F NMR : Confirm regiochemistry and electronic effects of substituents. The trifluoroethoxy group causes distinct downfield shifts in ¹⁹F NMR due to its strong electron-withdrawing nature .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or HRMS).
- X-ray crystallography : Resolve crystal packing and bond angles, particularly for verifying the position of the fluorine and trifluoroethoxy groups .
Advanced: How does the trifluoroethoxy group influence cross-coupling reactions in derivatization?
Answer:
The trifluoroethoxy group activates the pyridine ring toward palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) by withdrawing electron density.
- Methodology : Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids in anhydrous THF under inert atmospheres.
- Optimization : Adjust catalyst loading (1–5 mol%) and reaction temperature (80–100°C) to minimize dehalogenation side reactions .
Advanced: How can contradictions in regioselectivity during electrophilic substitution be resolved?
Answer:
Conflicting data on substitution sites often arise from competing electronic (directing effects) and steric factors.
- Computational modeling : Perform density functional theory (DFT) calculations to predict reactive sites and transition states .
- Experimental validation : Conduct competitive reactions under controlled conditions (e.g., varying temperature, solvent polarity) and analyze products via HPLC or GC-MS .
Basic: What are the key safety considerations for handling this compound?
Answer:
While specific toxicity data may be limited, similar fluorinated pyridines require:
- Storage : Under argon at –20°C to prevent hydrolysis of the trifluoroethoxy group.
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential irritant properties .
Advanced: How can the electronic effects of substituents be systematically studied?
Answer:
- Hammett analysis : Compare reaction rates of derivatives (e.g., nitro, methyl, or halogen substituents) in standardized nucleophilic aromatic substitution (SNAr) reactions.
- Spectroscopic probes : Use ¹⁹F NMR chemical shifts to quantify electron-withdrawing strength of substituents .
Basic: What are the common applications of this compound in medicinal chemistry?
Answer:
- Intermediate synthesis : Used to build trifluoroethoxy-containing pharmacophores (e.g., kinase inhibitors or GPCR modulators) .
- Biological probes : The fluorine atom enables ¹⁹F NMR tracking of drug-target interactions .
Advanced: How can isomerization during synthesis be minimized?
Answer:
- Kinetic control : Reduce reaction time and temperature during the acetic anhydride step.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to stabilize intermediates and suppress rearrangement .
Basic: What solvents and conditions stabilize this compound during storage?
Answer:
- Solvents : Use anhydrous DCM or THF to prevent hydrolysis.
- Stabilizers : Add molecular sieves (3Å) to absorb moisture .
Advanced: How to design a regioselective functionalization protocol?
Answer:
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the pyridine ring at specific positions, followed by quenching with electrophiles .
- Protecting groups : Temporarily block reactive sites (e.g., silylation of hydroxyl intermediates) to direct substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
